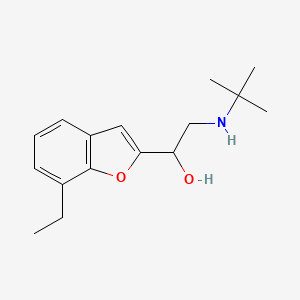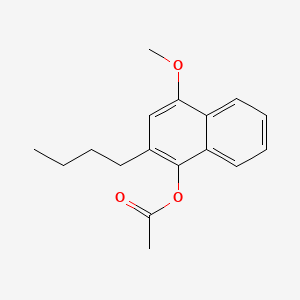
Butriptyline hydrochloride
概要
説明
塩酸ブトリプチンは、1970年代からヨーロッパで使用されている三環系抗うつ薬です。化学的には、アミトリプチリンやノルトリプチリンなどの他の三環系抗うつ薬と関連しています。 塩酸ブトリプチンは、その強力な抗ヒスタミン作用と抗コリン作用で知られており、これらが治療効果に貢献しています .
準備方法
合成経路と反応条件
塩酸ブトリプチンの合成は、ジベンゾシクロヘプテンの基本構造から始まり、いくつかの段階を踏みます。重要な手順は次のとおりです。
ジベンゾシクロヘプテンコアの形成: これは、一連の環化反応によって達成されます。
側鎖の導入: 側鎖は、アルキル化反応によって導入されます。
工業的生産方法
塩酸ブトリプチンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
中間体のバルク合成: 大量の中間体が合成され、精製されます。
反応条件の最適化: 温度、圧力、溶媒などの反応条件は、大規模生産のために最適化されます。
化学反応の分析
反応の種類
塩酸ブトリプチンは、次のようないくつかの種類の化学反応を起こします。
酸化: ブトリプチンは酸化されて、さまざまな代謝産物を生成することができます。
還元: 還元反応は、側鎖またはコア構造を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンやアルキル化剤など.
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな代謝産物やブトリプチンの誘導体が含まれ、これらは異なる薬理学的性質を持つ可能性があります .
科学研究への応用
塩酸ブトリプチンは、次のようないくつかの科学研究への応用があります。
化学: 三環系抗うつ薬の化学的性質を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質系や受容体結合の研究に使用されます。
医学: うつ病やその他の精神障害に対する効果について研究されてきました。
科学的研究の応用
Butriptyline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties of tricyclic antidepressants.
Biology: It is used in research on neurotransmitter systems and receptor binding.
Medicine: It has been studied for its effects on depression and other psychiatric disorders.
Industry: It is used in the development of new antidepressant drugs and formulations.
作用機序
塩酸ブトリプチンは、セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することによって、その効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、気分が改善され、うつ症状が軽減されます。 この化合物は、強力な抗ヒスタミン作用と抗コリン作用も有しており、これらが鎮静作用に貢献しています .
類似化合物との比較
塩酸ブトリプチンは、次のような他の三環系抗うつ薬に似ています。
- アミトリプチリン
- ノルトリプチリン
- プロトリプチリン
独自性
塩酸ブトリプチンは、比較的強力な抗ヒスタミン作用と抗コリン作用を有しており、他の三環系抗うつ薬と比較して、鎮静作用が減少し、他の薬物との相互作用のリスクが低い点が特徴です .
特性
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWAFEJHLHEFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-73-9 | |
| Record name | 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ2H8658W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Butriptyline Hydrochloride compared to other tricyclic antidepressants like Imipramine Hydrochloride?
A1: A double-blind trial demonstrated that this compound was significantly more effective than Imipramine Hydrochloride in alleviating symptoms of non-psychotic depression. Patients treated with this compound showed greater improvement in measures of depression, anxiety, and side effects. []
Q2: What is the mechanism of action of this compound in treating depression?
A2: While the exact mechanism is not fully understood, this compound, like other tricyclic antidepressants, is thought to exert its therapeutic effects by increasing the levels of norepinephrine and serotonin in the brain. This is likely achieved by inhibiting the reuptake of these neurotransmitters at the synapse. []
Q3: How does the sustained-release formulation of this compound differ from the conventional formulation?
A3: The sustained-release formulation of this compound exhibits a longer time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax) compared to the conventional formulation. This suggests a slower and more sustained release of the drug into the bloodstream, potentially leading to improved patient compliance and reduced side effects. []
Q4: What is the bioavailability of this compound and how is it affected by the sustained-release formulation?
A4: While the exact bioavailability of this compound is not specified in the provided research, the sustained-release formulation does not significantly alter the overall bioavailability compared to the conventional formulation. This indicates that despite the different release profiles, both formulations ultimately deliver a comparable amount of the drug to the systemic circulation. []
Q5: Has this compound been studied in general practice settings?
A5: Yes, a multi-center open study conducted in general practice settings assessed the efficacy and side effects of this compound in treating non-psychotic depression. The study reported a good or fair response to treatment in a significant proportion of patients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)



